molecular formula C12H14ClFN2S B15151250 N-(3-chloro-4-fluorophenyl)piperidine-1-carbothioamide

N-(3-chloro-4-fluorophenyl)piperidine-1-carbothioamide

Cat. No.: B15151250
M. Wt: 272.77 g/mol
InChI Key: COCUTRZBGDPGIS-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)piperidine-1-carbothioamide is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a 3-chloro-4-fluorophenyl group and a carbothioamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)piperidine-1-carbothioamide typically involves the reaction of 3-chloro-4-fluoroaniline with piperidine and carbon disulfide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the carbothioamide group. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorophenyl)piperidine-1-carbothioamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbothioamide group to a thiol or amine.

    Substitution: The chloro and fluoro groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic aromatic substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and amines.

    Substitution: Various substituted phenyl derivatives depending on the substituent introduced.

Scientific Research Applications

N-(3-chloro-4-fluorophenyl)piperidine-1-carbothioamide has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)piperidine-1-carbothioamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-4-fluorophenyl)piperidine-4-carboxamide
  • N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
  • N-(3-chloro-4-fluorophenyl)-3-(piperidine-1-carbonyl)pyridin-2-yl]oxy}pyrrolidine-1-carboxamide

Uniqueness

N-(3-chloro-4-fluorophenyl)piperidine-1-carbothioamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound for various research applications.

Properties

Molecular Formula

C12H14ClFN2S

Molecular Weight

272.77 g/mol

IUPAC Name

N-(3-chloro-4-fluorophenyl)piperidine-1-carbothioamide

InChI

InChI=1S/C12H14ClFN2S/c13-10-8-9(4-5-11(10)14)15-12(17)16-6-2-1-3-7-16/h4-5,8H,1-3,6-7H2,(H,15,17)

InChI Key

COCUTRZBGDPGIS-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=S)NC2=CC(=C(C=C2)F)Cl

Origin of Product

United States

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